molecular formula C6H11N3 B12920436 (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B12920436
M. Wt: 125.17 g/mol
InChI Key: KWIVLMWFSGZLFF-UHFFFAOYSA-N
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Description

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 4 of the pyrazole ring and a methanamine group at position 5. It is used in various fields, including medicinal chemistry, due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethyl-1H-pyrazole with formaldehyde and ammonia or an amine under acidic conditions. This reaction forms the methanamine group at the 5-position of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups to the methanamine moiety.

Scientific Research Applications

(3,4-Dimethyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The pyrazole ring provides a stable scaffold that can be further modified to enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
  • 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydro-1H-imidazole

Comparison: (3,4-Dimethyl-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(4,5-dimethyl-1H-pyrazol-3-yl)methanamine

InChI

InChI=1S/C6H11N3/c1-4-5(2)8-9-6(4)3-7/h3,7H2,1-2H3,(H,8,9)

InChI Key

KWIVLMWFSGZLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1CN)C

Origin of Product

United States

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